1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The compound also contains chloro , trifluoromethyl groups, and a thiol group, which may influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring at its core, with the chloro, trifluoromethyl, and thiol groups attached at specific positions. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups, as well as the nucleophilic character of the thiol group. It could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro and trifluoromethyl groups would likely make the compound relatively nonpolar, influencing its solubility in different solvents .Scientific Research Applications
Antiviral and Anticancer Applications
One study reviews the pharmacological profile of S-1, a novel oral fluoropyrimidine, demonstrating its effectiveness in treating gastric cancer. This review emphasizes the biochemical modulation of 5-fluorouracil (5-FU) and its combination with enzyme inhibitors to enhance therapeutic efficacy (Maehara, 2003). Although not directly related to the specified compound, this study illustrates the importance of structural modifications in developing effective anticancer agents, suggesting potential research directions for exploring antiviral and anticancer applications of the compound .
Environmental Persistence and Toxicity
Another area of interest is the environmental impact and toxicity of antimicrobial agents, as discussed in a review on the occurrence, toxicity, and degradation of triclosan and its by-products in the environment (Bedoux et al., 2012). While focusing on triclosan, this paper highlights the broader concern of environmental persistence and toxicity associated with synthetic compounds, which could be relevant for assessing the environmental impact of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol.
Synthetic and Structural Chemistry
In synthetic and structural chemistry, research on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthesis and structural properties of compounds with potential pharmaceutical applications (Issac & Tierney, 1996). This illustrates the ongoing interest in developing compounds with specific structural features for pharmaceutical use, which could extend to the research and development of this compound.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2S/c1-12(2)5-6-19(11(20)18-12)10-7-8(13(15,16)17)3-4-9(10)14/h3-7H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFWWMWSXVIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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